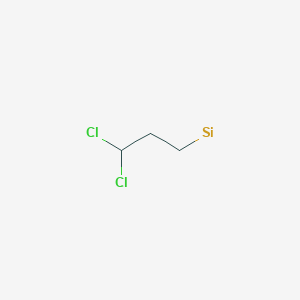
Dichloropropylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloropropylsilane, also known as dichloro(propyl)silane, is an organosilicon compound with the molecular formula C₃H₈Cl₂Si. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other organosilicon compounds. The compound is characterized by the presence of two chlorine atoms and a propyl group attached to a silicon atom, making it a versatile reagent in various chemical reactions .
Méthodes De Préparation
Dichloropropylsilane can be synthesized through several methods. One common synthetic route involves the reaction of metallic silicon with hydrogen chloride and propylene in the presence of a copper catalyst. This method yields this compound along with other chlorosilanes . Another method involves the direct synthesis of organodichlorosilanes by reacting metallic silicon with hydrogen chloride and alkenes or alkyl chlorides . Industrial production methods often utilize similar processes, with optimization for higher yields and selectivity.
Analyse Des Réactions Chimiques
Dichloropropylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups. For example, reaction with alcohols can produce alkoxysilanes.
Hydrolysis: When exposed to water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common reagents used in these reactions include alcohols, water, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dichloropropylsilane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds, which are important in the production of silicones and other materials.
Biology and Medicine: Organosilicon compounds derived from this compound are used in biomedical research, particularly in the development of drug delivery systems and biocompatible materials.
Industry: this compound is used in the production of silane coupling agents, which improve the adhesion between inorganic materials and organic polymers. .
Mécanisme D'action
The mechanism of action of dichloropropylsilane involves its ability to form strong bonds with both organic and inorganic materials. The silicon atom in this compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the functional groups attached to the silicon atom .
Comparaison Avec Des Composés Similaires
Dichloropropylsilane can be compared with other similar compounds, such as dichloroethylsilane and dichloromethylsilane. These compounds share similar structures, with variations in the alkyl group attached to the silicon atom. The uniqueness of this compound lies in its specific reactivity and the properties imparted by the propyl group. Similar compounds include:
Dichloroethylsilane: Contains an ethyl group instead of a propyl group.
Dichloromethylsilane: Contains a methyl group instead of a propyl group .
Propriétés
Formule moléculaire |
C3H5Cl2Si |
|---|---|
Poids moléculaire |
140.06 g/mol |
InChI |
InChI=1S/C3H5Cl2Si/c4-3(5)1-2-6/h3H,1-2H2 |
Clé InChI |
UHOVGQOCQAKJFI-UHFFFAOYSA-N |
SMILES canonique |
C(C[Si])C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


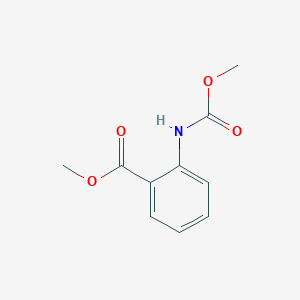
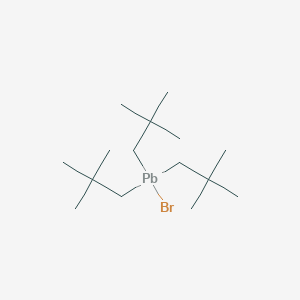
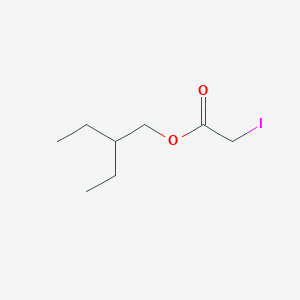
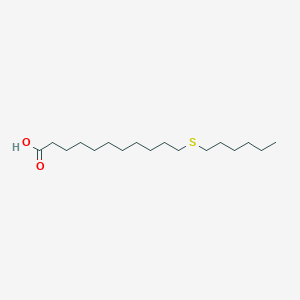

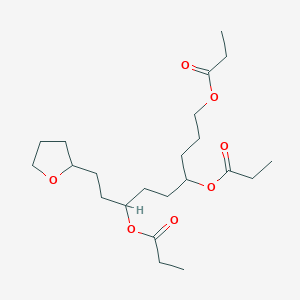
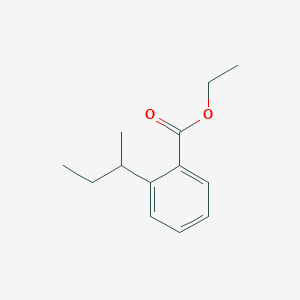


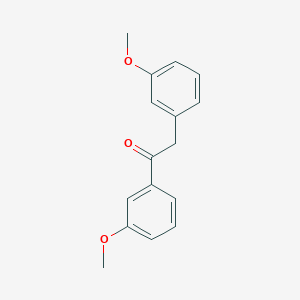
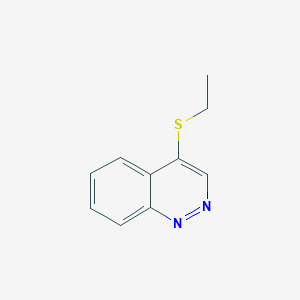
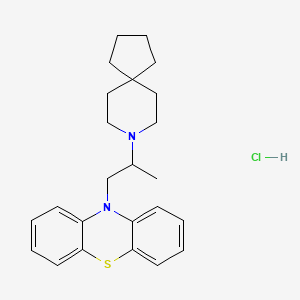

![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
